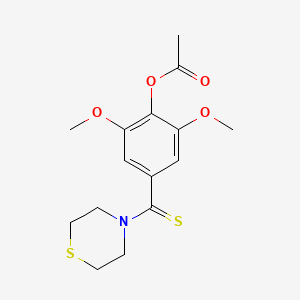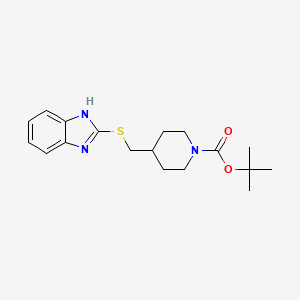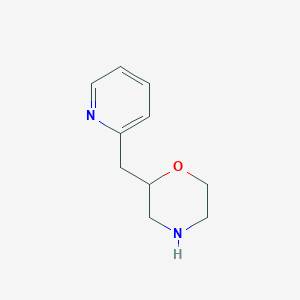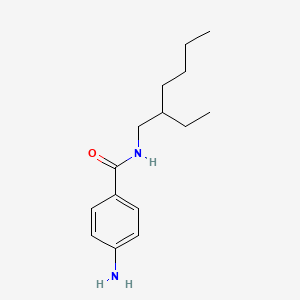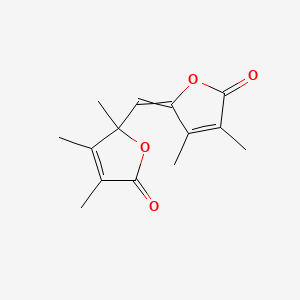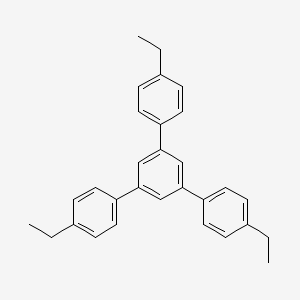
1,3,5-Tris(4-ethylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(4-ethylphenyl)benzene: is an organic compound with the molecular formula C30H30 . It is a derivative of benzene, where three hydrogen atoms are replaced by three 4-ethylphenyl groups. This compound is known for its symmetrical structure and is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-ethylphenyl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-ethylphenylboronic acid and 1,3,5-tribromobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
1,3,5-Tris(4-ethylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1,3,5-Tris(4-ethylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
作用机制
The mechanism of action of 1,3,5-Tris(4-ethylphenyl)benzene involves its interaction with various molecular targets. Its symmetrical structure allows for uniform distribution of electronic properties, making it an effective component in electronic devices. In biological systems, it can interact with proteins and other biomolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
- 1,3,5-Tris(4-methylphenyl)benzene
- 1,3,5-Tris(4-ethylphenyl)benzene
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
This compound is unique due to its ethyl substituents, which provide distinct electronic and steric properties compared to its methyl and amino analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and molecular interactions .
属性
CAS 编号 |
55255-72-6 |
|---|---|
分子式 |
C30H30 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
1,3,5-tris(4-ethylphenyl)benzene |
InChI |
InChI=1S/C30H30/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h7-21H,4-6H2,1-3H3 |
InChI 键 |
BUYBVSFUTSYONA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


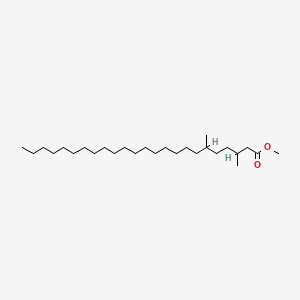
![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
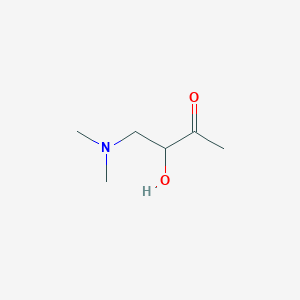
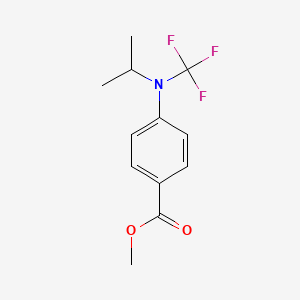
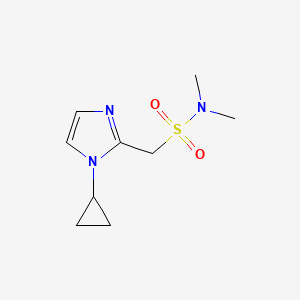
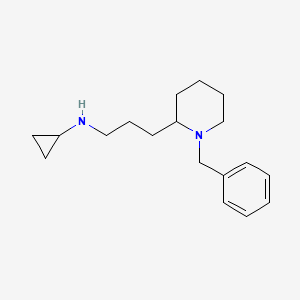
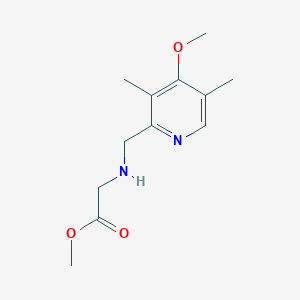
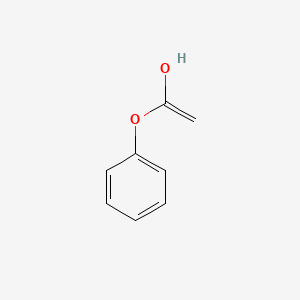
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)
